molecular formula C25H28N4O B11272131 N-(4-methylbenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

N-(4-methylbenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11272131
M. Wt: 400.5 g/mol
InChI Key: BGQRQFYSIIEIFZ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and two methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Attachment of the Pyridazine Ring: The pyridazine ring is introduced through a series of condensation reactions with appropriate reagents.

    Introduction of Methylphenyl Groups: The methylphenyl groups are added via Friedel-Crafts alkylation reactions.

    Final Coupling: The final step involves coupling the piperidine and pyridazine rings with the methylphenyl groups to form the desired compound.

Industrial Production Methods

In industrial settings, the production of N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its complex structure, which combines a piperidine ring, a pyridazine ring, and two methylphenyl groups

Properties

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C25H28N4O/c1-18-9-11-20(12-10-18)16-26-25(30)21-7-5-15-29(17-21)24-14-13-23(27-28-24)22-8-4-3-6-19(22)2/h3-4,6,8-14,21H,5,7,15-17H2,1-2H3,(H,26,30)

InChI Key

BGQRQFYSIIEIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4C

Origin of Product

United States

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